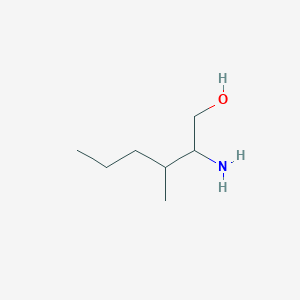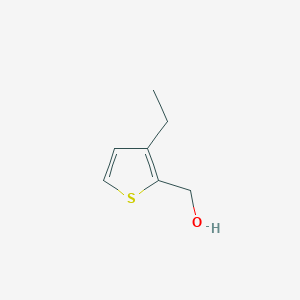
(3-Ethylthiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the third carbon of the thiophene ring and a methanol group attached to the second carbon. Thiophenes are known for their stability and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylthiophen-2-yl)methanol typically involves the introduction of an ethyl group to the thiophene ring followed by the addition of a methanol group. One common method is the Friedel-Crafts alkylation, where ethyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ethylthiophene can then be subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Halogenation can occur at the thiophene ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Ethylthiophen-2-yl)carboxylic acid.
Reduction: Tetrahydro-(3-ethylthiophen-2-yl)methanol.
Substitution: 5-Bromo-(3-ethylthiophen-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(3-Ethylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of (3-Ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-methanol: Lacks the ethyl group, making it less hydrophobic.
3-Methylthiophene-2-methanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Ethylthiophene: Lacks the methanol group, limiting its applications in certain chemical reactions.
Uniqueness: (3-Ethylthiophen-2-yl)methanol is unique due to the presence of both an ethyl and a methanol group, which enhances its versatility in chemical synthesis and its potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
139502-02-6 |
|---|---|
Molekularformel |
C7H10OS |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
(3-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-4-9-7(6)5-8/h3-4,8H,2,5H2,1H3 |
InChI-Schlüssel |
ZVSCUUIVFHMDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
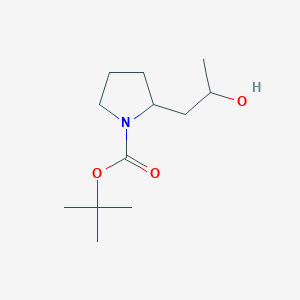
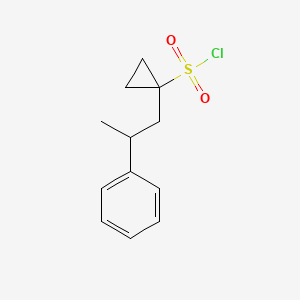
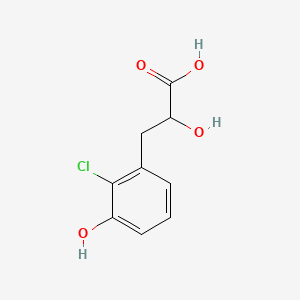
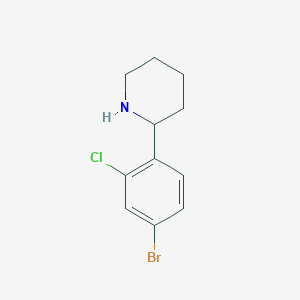
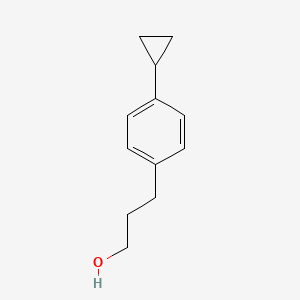
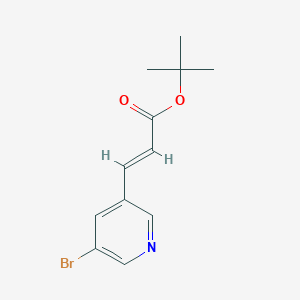
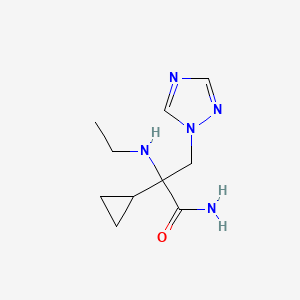


![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

